4-Methylpiperazine-1-carbothiohydrazide
Overview
Description
4-Methylpiperazine-1-carbothiohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological properties, including antibacterial, antiviral, antifungal, and antineoplastic activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Medicine: It has shown promise as an antineoplastic agent, particularly in the treatment of certain cancers.
Mechanism of Action
While the specific mechanism of action of 4-Methylpiperazine-1-carbothiohydrazide is not mentioned in the retrieved papers, it is known that thiosemicarbazones, a class of compounds to which this compound belongs, have been found to exhibit incredible biological activities, including antibacterial, antiviral, antifungal, and most intriguingly, antineoplastic activity .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpiperazine-1-carbothiohydrazide can be synthesized through the transamination reaction of 4-methyl-4-phenyl-3-thiosemicarbazide with N-Methylpiperazine in acetonitrile (MeCN) . The reaction typically involves the use of a base to facilitate the transamination process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its thiosemicarbazone moiety.
Common Reagents and Conditions:
Reduction: Sodium metal in methanol is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Reduction Product: N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide.
Comparison with Similar Compounds
Thiacetazone (Tibione®): Used for the treatment of tuberculosis.
N-methylisatin-b-thiosemicarbazone (Marboran®): Marketed for the treatment of smallpox.
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine®): An antitumor agent in clinical trials.
Uniqueness: 4-Methylpiperazine-1-carbothiohydrazide stands out due to its specific structural features and the size of its N(4) substituent, which has been shown to enhance its biological activity . Its ability to inhibit ribonucleotide reductase makes it a potent antineoplastic agent, distinguishing it from other thiosemicarbazones .
Properties
IUPAC Name |
4-methylpiperazine-1-carbothiohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4S/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGXJKJTJUBQSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571058 | |
Record name | 4-Methylpiperazine-1-carbothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15970-51-1 | |
Record name | 4-Methylpiperazine-1-carbothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.